![molecular formula C12H17NO2 B1643058 Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- CAS No. 23877-68-1](/img/structure/B1643058.png)
Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-
描述
“Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-” is a chemical compound with the CAS Number: 23877-68-1 . It has a molecular weight of 207.27 . The compound is also known as 4-[2-(pyrrolidin-1-yl)ethoxy]phenol .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, like “Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-” is represented by the InChI Code: 1S/C12H17NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2 .Physical And Chemical Properties Analysis
“Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-” is a powder at room temperature .科学研究应用
Drug Discovery
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity Enhancement
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to enhance the biological activity of bioactive molecules . The structure-activity relationship (SAR) of the studied compounds also indicates that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Antibacterial Activity
The compound’s antibacterial activity can be influenced by the N’-substituents. SAR investigation showed that antibacterial activity increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph .
Leukotriene A-4 Hydrolase Targeting
The compound may have potential applications in targeting Leukotriene A-4 hydrolase, a human enzyme . However, more research is needed to confirm this application.
Pharmacokinetics and Drug Metabolism
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, could be studied to understand its potential as a drug candidate .
Chemical Synthesis
The compound could be used as a starting material or intermediate in the synthesis of other complex organic compounds .
安全和危害
未来方向
The future directions for “Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-” and similar compounds lie in their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold that can be modified to create a wide range of biologically active compounds . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
属性
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFULQLNFBAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298446 | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- | |
CAS RN |
23877-68-1 | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23877-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1642975.png)
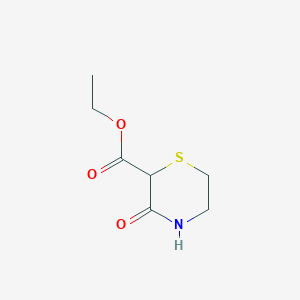
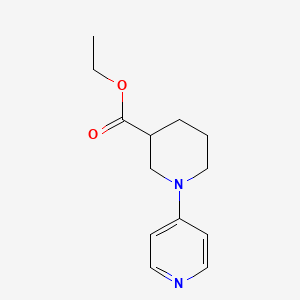
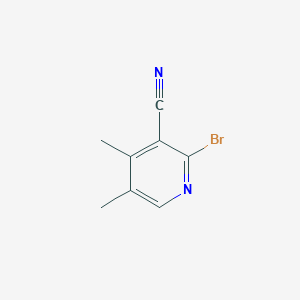
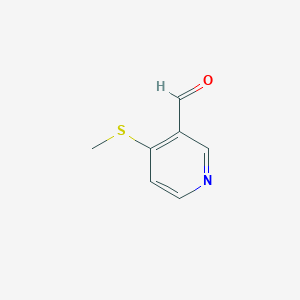

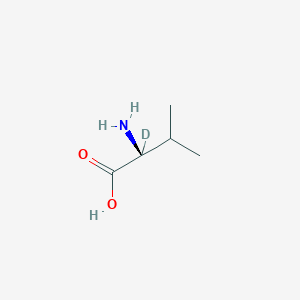
![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)



![ethyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1643014.png)
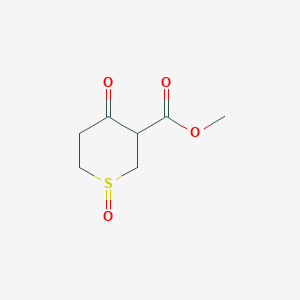
![[5-(Diethoxymethyl)-2-furanyl]trimethylgermane](/img/structure/B1643018.png)